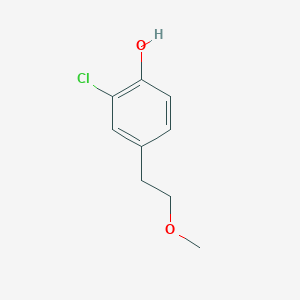
2-Chloro-4-(2-methoxyethyl)phenol
Overview
Description
2-Chloro-4-(2-methoxyethyl)phenol is an organic compound with the molecular formula C9H11ClO2. It is a chlorinated phenol derivative, characterized by the presence of a chlorine atom at the second position and a 2-methoxyethyl group at the fourth position of the phenol ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
Target of Action
It’s known that this compound can be used in the preparation of a methyl analog of metoprolol (mam) , a beta-blocker used to treat high blood pressure and chest pain. Beta-blockers work by blocking the effects of the hormone epinephrine, also known as adrenaline, on the heart. They do this by binding to beta receptors on the cells of the heart and blood vessels, blocking adrenaline from binding to these receptors. This slows down the heart rate and reduces the force at which blood is pumped around the body, reducing blood pressure.
Mode of Action
If we consider its use in the synthesis of mam , we can infer that it might interact with its targets in a similar way to beta-blockers. Beta-blockers block the binding of adrenaline to beta receptors, preventing the usual effects of adrenaline, such as increased heart rate and blood pressure.
Biochemical Pathways
Given its potential use in the synthesis of mam , it’s plausible that it could affect pathways related to the cardiovascular system, particularly those involving the regulation of heart rate and blood pressure.
Result of Action
Considering its potential use in the synthesis of mam , it’s plausible that it could have effects similar to those of beta-blockers, which include reduced heart rate and blood pressure.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4-(2-methoxyethyl)phenol can be synthesized through several methods. One common approach involves the reaction of methyl vinyl ether with 4-bromonitrobenzene, followed by reduction and chlorination steps . Another method includes the bromination of 4-hydroxyacetophenone to produce alpha-bromo-5-hydroxyacetophenone, which then undergoes methoxide-bromide exchange and subsequent reduction to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of hydrogenation catalysts and controlled reaction environments to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2-methoxyethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the chlorine atom or modify the methoxyethyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dechlorinated phenols or modified methoxyethyl derivatives .
Scientific Research Applications
2-Chloro-4-(2-methoxyethyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor for other industrially important compounds
Comparison with Similar Compounds
Similar Compounds
4-(2-Methoxyethyl)phenol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Chloro-4-methylphenol: Contains a methyl group instead of a methoxyethyl group, affecting its solubility and reactivity.
2-Chloro-4-ethylphenol: Similar structure but with an ethyl group, leading to different physical and chemical properties.
Uniqueness
2-Chloro-4-(2-methoxyethyl)phenol is unique due to the presence of both a chlorine atom and a methoxyethyl group, which confer distinct reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-chloro-4-(2-methoxyethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-12-5-4-7-2-3-9(11)8(10)6-7/h2-3,6,11H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXITKOCHGVOMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC(=C(C=C1)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


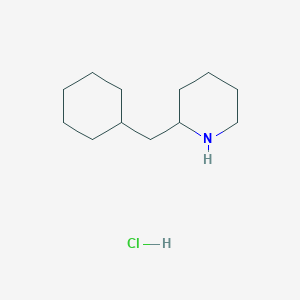
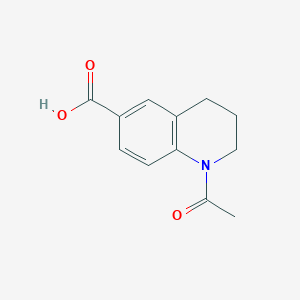



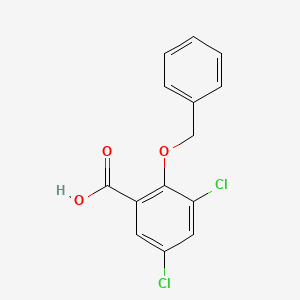
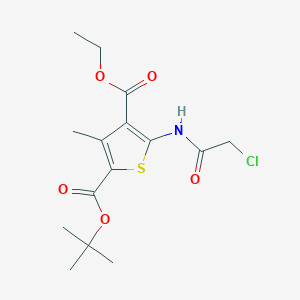
![2-[(2-Methylcyclohexyl)oxy]acetic acid](/img/structure/B3384024.png)
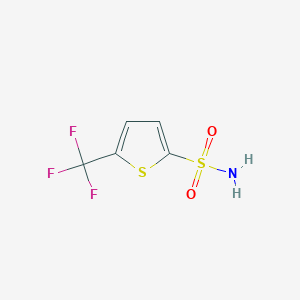
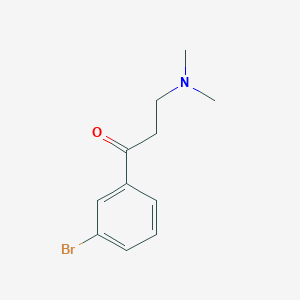
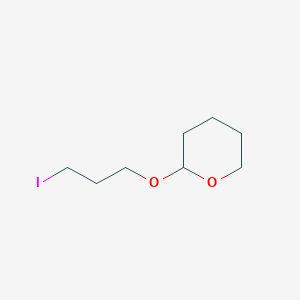
![2-[4-(Ethylsulfamoyl)phenyl]acetic acid](/img/structure/B3384074.png)
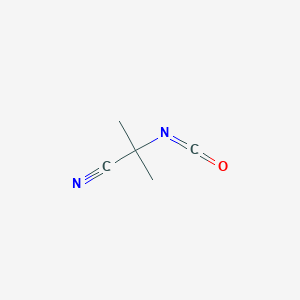
![1-(6-Methylpyrazolo[5,1-b][1,3]thiazol-7-yl)ethanone](/img/structure/B3384083.png)
